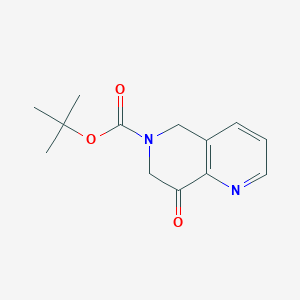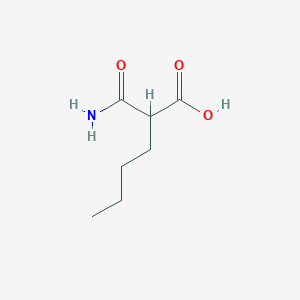
2-Carbamoylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) and an amide group (-CONH2) attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Carbamoylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, hexanenitrile can be hydrolyzed under acidic or basic conditions to yield this compound . Another method involves the carboxylation of Grignard reagents. In this process, a Grignard reagent derived from hexyl bromide reacts with carbon dioxide to form the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of nitriles or the use of Grignard reagents. These methods are favored due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Carbamoylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into primary alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic acyl substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-Carbamoylhexanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical properties.
Mecanismo De Acción
The mechanism of action of 2-carbamoylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Hexanoic acid: Lacks the amide group, making it less versatile in certain reactions.
2-Aminocaproic acid: Contains an amino group instead of an amide group, leading to different chemical properties and applications
Uniqueness: 2-Carbamoylhexanoic acid is unique due to the presence of both carboxyl and amide groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-carbamoylhexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H2,8,9)(H,10,11) |
Clave InChI |
USQLFLIKXFHSBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


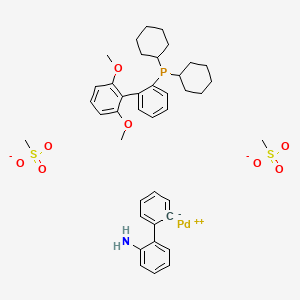
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
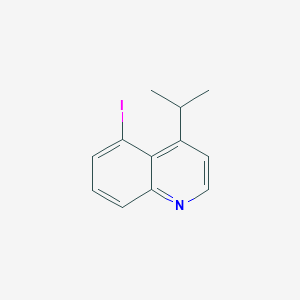
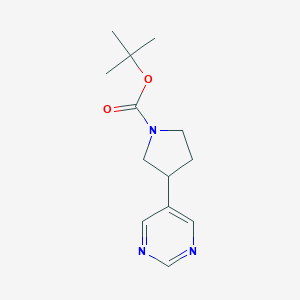
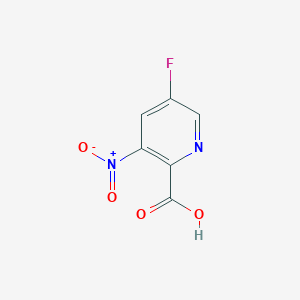
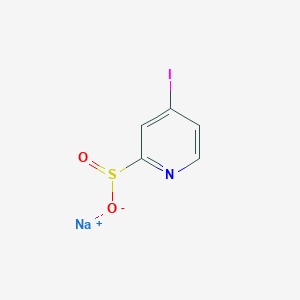
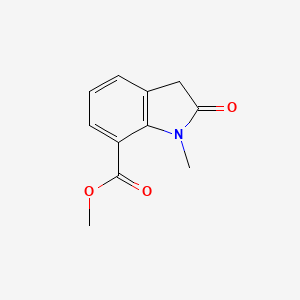
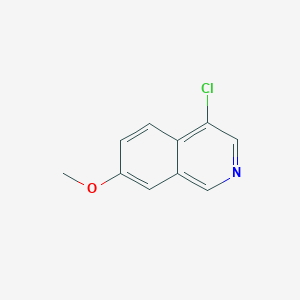
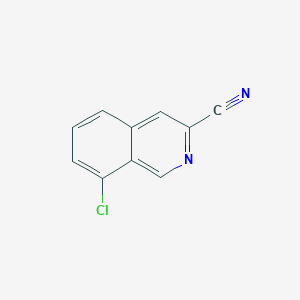
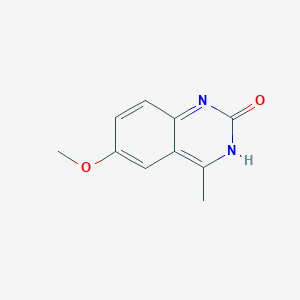
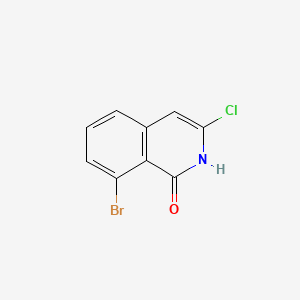
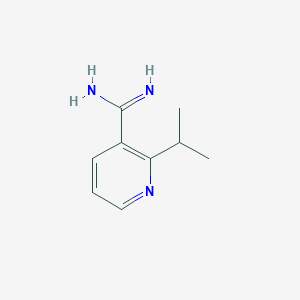
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
